Syringaldehyde
Syringaldehyde
Syringaldehyde is a hydroxybenzaldehyde that is 4-hydroxybenzaldehyde substituted by methoxy groups at positions 3 and 5. Isolated from Pisonia aculeata and Panax japonicus var. major, it exhibits hypoglycemic activity. It has a role as a hypoglycemic agent and a plant metabolite. It is a hydroxybenzaldehyde and a dimethoxybenzene.
Brand Name:
Vulcanchem
CAS No.:
134-96-3
VCID:
VC0056468
InChI:
InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3
SMILES:
Molecular Formula:
C₉H₁₀O₄
Molecular Weight:
182.17 g/mol
Syringaldehyde
CAS No.: 134-96-3
Reference Standards
VCID: VC0056468
Molecular Formula: C₉H₁₀O₄
Molecular Weight: 182.17 g/mol
CAS No. | 134-96-3 |
---|---|
Product Name | Syringaldehyde |
Molecular Formula | C₉H₁₀O₄ |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 4-hydroxy-3,5-dimethoxybenzaldehyde |
Standard InChI | InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3 |
Standard InChIKey | KCDXJAYRVLXPFO-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1O)OC)C=O |
Appearance | Powder |
Melting Point | 113.0 °C Mp 113-114 ° |
Physical Description | Very pale green needles; Alcoholic aroma |
Description | Syringaldehyde is a hydroxybenzaldehyde that is 4-hydroxybenzaldehyde substituted by methoxy groups at positions 3 and 5. Isolated from Pisonia aculeata and Panax japonicus var. major, it exhibits hypoglycemic activity. It has a role as a hypoglycemic agent and a plant metabolite. It is a hydroxybenzaldehyde and a dimethoxybenzene. |
Solubility | Insoluble in water Soluble (in ethanol) |
Synonyms | 2,6-Dimethoxy-4-formylphenol; 3,5-Dimethoxy-4-hydroxybenzaldehyde; 4-Formyl-2,6-dimethoxyphenol; 4-Hydroxy-3,5- dimethoxybenzaldehyde; Cedar aldehyde; Gallaldehyde 3,5-dimethyl ether; NSC 41153; SM 707; Syringaldehyde; Syringic aldehyde; VND 3207 |
PubChem Compound | 8655 |
Last Modified | Nov 11 2021 |
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